Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core. Key functional groups include:
- Position 6: An ethyl group, contributing steric bulk and lipophilicity.
- Position 3: An ethyl ester, enhancing solubility and serving as a synthetic handle for further modifications.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-13-9-10-15-18(11-13)28-21(19(15)22(25)26-4-2)23-20(24)17-12-14-7-5-6-8-16(14)27-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNARRSQPEVJEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
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Formation of Benzofuran-2-carboxamide: : This step involves the reaction of benzofuran-2-carboxylic acid with an amine to form the corresponding carboxamide. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
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Synthesis of Tetrahydrobenzo[b]thiophene Core: : The tetrahydrobenzo[b]thiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur and a base. This reaction forms the thiophene ring fused to a benzene ring.
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Coupling of Benzofuran-2-carboxamide with Tetrahydrobenzo[b]thiophene: : The final step involves the coupling of the benzofuran-2-carboxamide with the tetrahydrobenzo[b]thiophene core. This can be achieved through a nucleophilic substitution reaction, where the amide nitrogen attacks an electrophilic carbon on the thiophene ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Possible applications in the development of new materials with unique electronic or optical properties due to its heterocyclic structure.
Mechanism of Action
The mechanism by which ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological activity being investigated, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- Benzofuran vs. Benzofuran’s oxygen atom could also participate in hydrogen bonding, a feature absent in simpler amides.
- Position 6 Substituents : Ethyl (target) and methyl groups introduce moderate steric bulk, while phenyl increases hydrophobicity. These differences influence membrane permeability and target binding.
- Ureido and Piperazinyl Groups: Compounds with ureido () or piperazinyl () moieties exhibit distinct biological activities, such as sEHI inhibition or receptor modulation, highlighting the role of hydrogen-bond donors/acceptors in target engagement .
Physicochemical Properties
- The target compound’s benzofuran group may place it in a similar range.
- Solubility : Ethyl esters (target, 3a, 5b) improve solubility compared to carboxamides () or free acids .
Biological Activity
Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor and cytotoxic effects, as well as its mechanisms of action.
Chemical Structure
The compound features a unique structure that includes a benzofuran moiety and a tetrahydrobenzo[b]thiophene core, which are significant for its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Induction of apoptosis |
| A549 (Lung) | 35.0 | Cell cycle arrest |
| HeLa (Cervical) | 45.0 | Necrosis induction |
The compound demonstrated significant cytotoxicity in MCF-7 cells, inducing apoptosis and necrosis with a notable reduction in cell viability by 26.86% after treatment . Flow cytometry analysis indicated that it caused G2/M phase cell cycle arrest, enhancing the population in this phase by 1.48-fold compared to control .
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. The percentage of early apoptotic cells was significantly increased in treated groups.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly causing G2/M arrest which is critical for preventing cancer cell proliferation.
- Cytotoxic Effects : The compound exhibits cytotoxicity against human monocytic cells with an IC50 value of approximately 6.2 µM . This suggests potential applications in targeting immune-related conditions.
Case Studies
A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. Treatment with varying concentrations over a period of 48 hours revealed significant changes in cell morphology and viability:
- Control Group : 100% viable
- Treated Group (IC50) : Approximately 73% viable
This indicates that the compound effectively reduces cell viability and induces morphological changes consistent with apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodology :
- Core Synthesis : The tetrahydrobenzo[b]thiophene core is typically synthesized via the Gewald reaction , involving cyclohexanone, ethyl cyanoacetate, and elemental sulfur under basic conditions (e.g., triethylamine in ethanol) .
- Functionalization : Subsequent acylation or amidation introduces the benzofuran-2-carboxamido group. For example, coupling the core with benzofuran-2-carbonyl chloride in dry dichloromethane (DCM) under nitrogen, followed by reflux and purification via reverse-phase HPLC (using MeCN:H₂O gradients) .
- Ethyl Group Introduction : Alkylation at the 6-position can be achieved using ethyl halides or via reductive amination with aldehydes under catalytic hydrogenation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the ethyl ester group typically shows a triplet at δ 1.35 ppm (H) and a quartet at δ 4.27 ppm (H) .
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650–1700 cm) and ester (C-O stretch at ~1200–1250 cm) functionalities .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₁H₂₂N₂O₄S: 422.1264) .
Q. What are the primary solvent systems and reaction conditions for its synthesis?
- Optimized Conditions :
- Solvents : Dry DCM or DMF for acylation/amidation steps; ethanol or THF for cyclization via Gewald reaction .
- Temperature : Reflux (~40–70°C) for Gewald reaction; room temperature for coupling reactions to avoid side products .
- Catalysts : Triethylamine or morpholine as bases for deprotonation during nucleophilic substitution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- SAR Framework :
- Core Modifications : Replace the tetrahydrobenzo[b]thiophene with thiazole or furan analogs (e.g., derivatives in ) to assess impact on bioactivity .
- Substituent Effects : Systematic variation of the ethyl group (e.g., methyl, propyl) and benzofuran moiety (e.g., halogenation) can elucidate steric/electronic requirements for target binding .
- Biological Assays : Test modified analogs against enzyme targets (e.g., kinases) or in cytotoxicity screens (e.g., NCI-60 panel) to correlate structural changes with activity .
Q. What analytical techniques resolve contradictory data in reaction pathways?
- Contradiction Management :
- HPLC-MS Tracking : Monitor intermediates during multi-step syntheses to identify side products (e.g., over-acylation detected via LC-MS) .
- Isotopic Labeling : Use N or C-labeled reagents to trace unexpected bond formations in NMR .
- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures of intermediates (e.g., as in for analogous compounds) .
Q. What computational methods predict its interactions with biological targets?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Train models on bioactivity data from analogs (e.g., thiophene derivatives in ) to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
